Sodium Acetate-1,2-13C2

Catalog No.
S742818
CAS No.
56374-56-2
M.F
C2H3NaO2
M. Wt
84.019 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium Acetate-1,2-13C2

CAS Number

56374-56-2

Product Name

Sodium Acetate-1,2-13C2

IUPAC Name

sodium acetate

Molecular Formula

C2H3NaO2

Molecular Weight

84.019 g/mol

InChI

InChI=1S/C2H4O2.Na/c1-2(3)4;/h1H3,(H,3,4);/q;+1/p-1/i1+1,2+1;

InChI Key

VMHLLURERBWHNL-AWQJXPNKSA-M

Canonical SMILES

CC(=O)[O-].[Na+]

Isomeric SMILES

[13CH3][13C](=O)[O-].[Na+]

Sodium Acetate-1,2-13C2 (CAS 56374-56-2) is a highly enriched, doubly labeled stable isotope salt utilized as a foundational C2 precursor in metabolic tracing, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). By substituting both carbon atoms with the 13C isotope (typically ≥99% enrichment), this compound allows researchers and industrial chemists to track the intact transfer of two-carbon units through complex biochemical pathways, such as the tricarboxylic acid (TCA) cycle and lipid biosynthesis. In procurement contexts, it is selected over standard or singly labeled acetates when downstream analytical workflows require the detection of homonuclear 13C-13C spin coupling or specific multiplet mass shifts to resolve overlapping metabolic pools.

Generic substitution with unlabeled sodium acetate completely eliminates the ability to track carbon flux against endogenous metabolic backgrounds . Furthermore, substituting with singly labeled variants, such as Sodium Acetate-1-13C, results in the loss of homonuclear 13C-13C scalar coupling. Without this coupling, downstream NMR analysis yields only uncoupled singlets, preventing the mathematical deconvolution of distinct isotopomer populations and disabling J-editing techniques required to resolve overlapping spectral signals [1]. While universally labeled 13C-glucose can also serve as a carbon tracer, it scrambles the isotopic label through glycolysis prior to entering the TCA cycle, making Sodium Acetate-1,2-13C2 the strictly required precursor for isolating direct acetyl-CoA-driven metabolic fluxes .

Resolution of Intact C-C Bond Transfer in Metabolic Flux Analysis

In metabolic tracing, the use of Sodium Acetate-1,2-13C2 allows for the detection of intact C2 unit transfers via homonuclear 13C-13C spin coupling. When compared to singly labeled[1-13C]acetate, which only produces singlet NMR signals, the doubly labeled precursor generates distinct multiplet patterns in downstream metabolites such as glutamate and GABA. This spin coupling enables the mathematical deconvolution of distinct isotopomer populations, allowing researchers to differentiate between parallel TCA cycle pathways that cannot be resolved using singly labeled analogs [1].

Evidence DimensionIsotopomer signal resolution in downstream metabolites
Target Compound DataGenerates distinct 13C-13C homonuclear spin coupling multiplets
Comparator Or BaselineSodium Acetate-1-13C (generates only uncoupled singlets)
Quantified DifferenceEnables quantification of distinct isotopomer populations vs. single-pool measurement
Conditions13C NMR analysis of brain extracts following intravenous infusion

Procuring the doubly labeled variant is mandatory for researchers who need to quantify intact carbon backbone transfers and resolve complex, parallel metabolic fluxes.

Spectral Overlap Resolution in In Vivo Magnetic Resonance Spectroscopy

In vivo 13C Magnetic Resonance Spectroscopy (MRS) frequently suffers from spectral overlap between carboxylic and amide carbons, such as acetate C1 and glutamate C5. Procuring Sodium Acetate-1,2-13C2 introduces a homonuclear 13C-13C scalar coupling that is absent in [1-13C]acetate. This coupling leverages the ~24.5 ppm chemical shift separation between acetate C2 and glutamate C4, enabling a two-step J-editing technique that completely spectrally isolates the overlapping signals [1].

Evidence DimensionSpectral separation of overlapping C1/C5 signals
Target Compound DataEnables two-step J-editing via 13C-13C scalar coupling
Comparator Or BaselineSodium Acetate-1-13C (cannot be J-edited due to lack of scalar coupling)
Quantified DifferenceComplete spectral resolution of acetate C1 and glutamate C5 vs. unresolved overlap
ConditionsIn vivo 13C MRS with two-step J-editing sequence

Buyers conducting in vivo neuro-metabolic imaging must select the 1,2-13C2 variant to eliminate signal interference and achieve accurate metabolite quantification.

Precursor Suitability for Polyketide and Lipid Biosynthesis Tracking

For the elucidation of polyketide and lipid assembly pathways, Sodium Acetate-1,2-13C2 serves as a definitive C2 building block. Compared to unlabeled acetate, which provides no isotopic distinction from endogenous carbon, feeding the 1,2-13C2 variant into microbial fermentation yields intact incorporation of 13C2 units. This results in predictable +2 Da mass shifts per incorporated acetate unit in HPLC-MS analysis and measurable carbon-carbon coupling constants (e.g., Jcc ~35-40 Hz) in 2D-INADEQUATE NMR, confirming the exact biosynthetic origin of the carbon backbone[1].

Evidence DimensionDetection of intact acetate unit incorporation
Target Compound DataYields +2 Da mass shifts per unit and distinct Jcc couplings
Comparator Or BaselineUnlabeled Sodium Acetate (no mass shift or Jcc coupling)
Quantified DifferenceProvides unambiguous tracking of C2 starter and extender units vs. zero visibility
ConditionsMicrobial fermentation feeding followed by HPLC-UV-ESI-MS and 13C NMR

Industrial and academic buyers synthesizing labeled internal standards or mapping fermentation pathways require the doubly labeled precursor to definitively track intact C2 unit incorporation.

High-Resolution Metabolic Flux Analysis (MFA) in Cell Culture

Sodium Acetate-1,2-13C2 is the required precursor for MFA workflows aiming to quantify parallel tricarboxylic acid (TCA) cycle activities. By leveraging the homonuclear spin coupling generated by the intact C2 unit, researchers can mathematically deconvolute complex isotopomer populations in downstream metabolites like glutamate, which is not possible with singly labeled precursors [1].

In Vivo Neuro-Metabolic Imaging and MRS

For in vivo 13C Magnetic Resonance Spectroscopy (MRS), this doubly labeled compound is selected to resolve severe spectral overlaps. The introduction of 13C-13C scalar coupling allows for two-step J-editing, cleanly separating overlapping carboxylic and amide carbon signals (e.g., acetate C1 and glutamate C5) to ensure accurate in vivo quantification[2].

Biosynthetic Production of Labeled Internal Standards

Industrial chemists and pharmacologists use Sodium Acetate-1,2-13C2 as a foundational building block in fermentation or synthetic pathways to produce complex, doubly labeled internal standards. The predictable +2 Da mass shifts per incorporated unit allow for unambiguous tracking of polyketide and lipid assembly, ensuring the isotopic fidelity of the final mass spectrometry standards [3].

Hydrogen Bond Acceptor Count

2

Exact Mass

84.00978329 Da

Monoisotopic Mass

84.00978329 Da

Heavy Atom Count

5

UNII

QA8Z3U5ENA

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